4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide
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Overview
Description
4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is a compound belonging to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring.
Mechanism of Action
Target of Action
The primary target of 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle and is essential for meiosis .
Mode of Action
It is known to interact with its target, cdk2 . The interaction between the compound and CDK2 may result in changes in the cell cycle, potentially affecting cell division and growth .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation . The downstream effects of these changes could include alterations in cell growth and division .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it remains active in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on CDK2 and the cell cycle . This could result in changes in cell growth and division .
Preparation Methods
The synthesis of 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide typically involves the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine using diethyl ammonium hydrogen sulfate as an ionic liquid under reflux conditions . This method allows for the efficient production of the target compound with high yield and purity.
Chemical Reactions Analysis
4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
These reactions typically result in the formation of derivatives with modified functional groups, which can be further utilized in various chemical and biological applications .
Scientific Research Applications
4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Medicine: It has shown promise in the treatment of diseases such as cancer and bacterial infections due to its ability to inhibit specific molecular targets.
Comparison with Similar Compounds
4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is unique due to its specific structural features and biological activity. Similar compounds include:
4-[(6-Amino-4-pyrimidinyl)amino]benzenesulfonamide: This compound shares a similar core structure but differs in its functional groups, leading to variations in biological activity.
N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N′-(2-chloropyrimidin-4-yl)formamidine: This compound has shown antimicrobial activity and is used in similar research applications.
Properties
IUPAC Name |
4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-23(21,22)14-8-6-13(7-9-14)20-16-10-15(18-11-19-16)12-4-2-1-3-5-12/h1-11H,(H2,17,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNEZXMIULPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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